

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Aryl Nitriles with Dimethylmalononitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylmalononitrile*

Cat. No.: *B1205571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aryl nitriles is a cornerstone in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional cyanation methods often rely on toxic cyanide sources, such as metal cyanides or hydrogen cyanide, posing significant safety and handling challenges. Modern catalysis offers safer and more efficient alternatives. This document details two robust rhodium-catalyzed methods for the synthesis of aryl nitriles utilizing **dimethylmalononitrile** (DMMN) as a safe, stable, and commercially available cyanating agent. These protocols offer broad substrate scope and functional group tolerance, making them highly valuable for drug discovery and development.

Two primary strategies are presented:

- Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids: A cross-coupling approach that efficiently converts a wide range of aryl and heteroaryl boronic acids to their corresponding nitriles.
- Rhodium(III)-Catalyzed Directed C-H Cyanation: A C-H functionalization strategy that enables the direct conversion of C-H bonds to cyano groups in arenes bearing a directing group.

Method 1: Rhodium-Catalyzed Transnitration of Aryl Boronic Acids

This method provides an efficient route for the cyanation of aryl boronic acids using a rhodium catalyst and **dimethylmalononitrile**. The reaction proceeds under relatively mild conditions and demonstrates broad applicability.[\[1\]](#)

Reaction Scheme

Quantitative Data Summary

The following table summarizes the substrate scope and corresponding yields for the rhodium-catalyzed transnitration of various aryl boronic acids with **dimethylmalononitrile**.

Entry	Aryl Boronic Acid	Product	Yield (%)
1	Phenylboronic acid	Benzonitrile	95
2	4-Methylphenylboronic acid	4-Methylbenzonitrile	92
3	4-Methoxyphenylboronic acid	4-Methoxybenzonitrile	88
4	4-Fluorophenylboronic acid	4-Fluorobenzonitrile	85
5	4-Chlorophenylboronic acid	4-Chlorobenzonitrile	87
6	4-(Trifluoromethyl)phenylboronic acid	4-(Trifluoromethyl)benzonitrile	78
7	3-Methylphenylboronic acid	3-Methylbenzonitrile	90
8	2-Methylphenylboronic acid	2-Methylbenzonitrile	82
9	1-Naphthylboronic acid	1-Naphthonitrile	89
10	2-Thiopheneboronic acid	Thiophene-2-carbonitrile	75

Experimental Protocol

Materials:

- $[\text{Rh}(\text{cod})\text{Cl}]_2$ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)

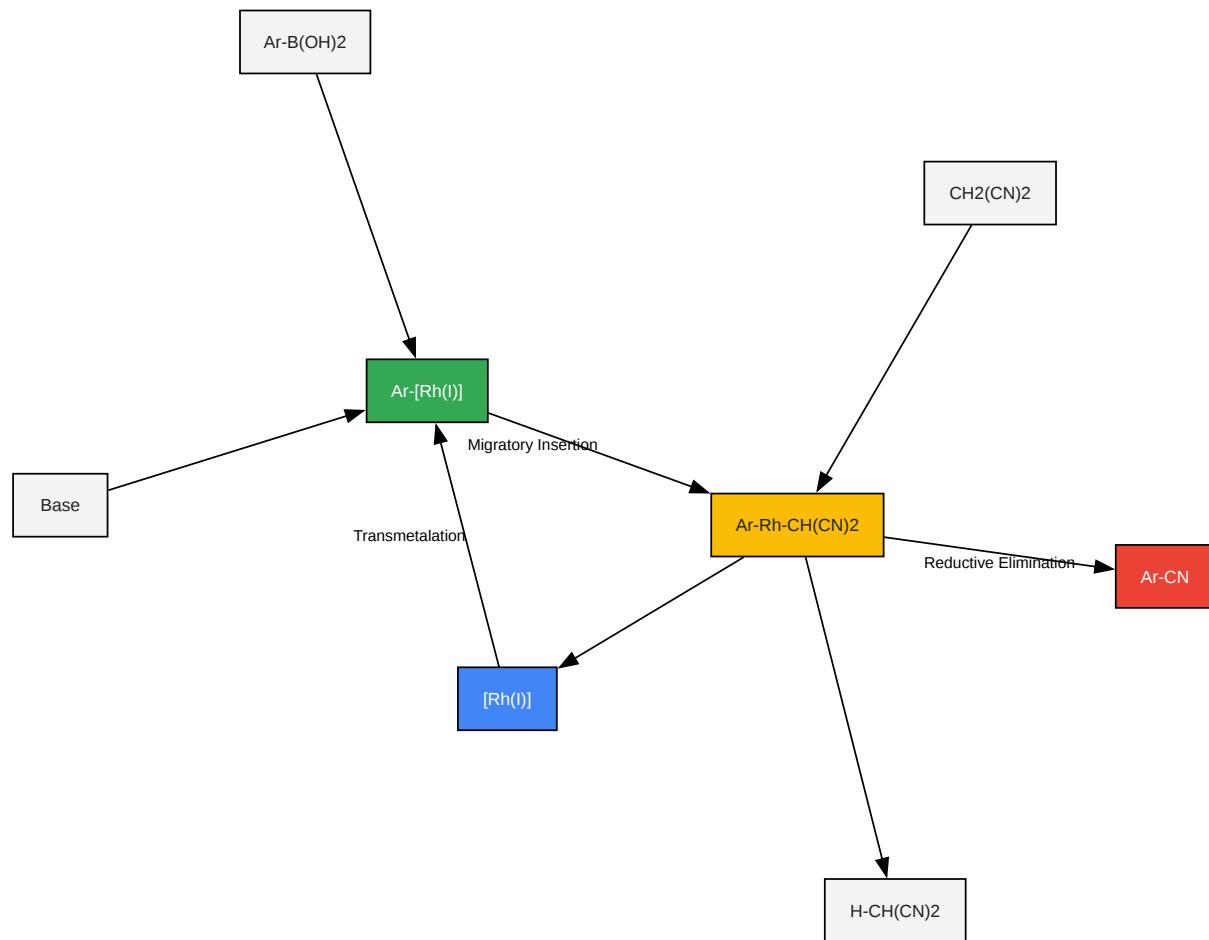
- **Dimethylmalononitrile (DMMN)**

- Aryl boronic acid
- Cesium carbonate (Cs_2CO_3)
- 1,4-Dioxane (anhydrous)
- Nitrogen or Argon atmosphere

Procedure:

- To an oven-dried reaction vial, add the aryl boronic acid (0.5 mmol, 1.0 equiv.), **dimethylmalononitrile** (0.6 mmol, 1.2 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).
- Add $[\text{Rh}(\text{cod})\text{Cl}]_2$ (0.0125 mmol, 2.5 mol % Rh).
- Evacuate and backfill the vial with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane (2.5 mL).
- Seal the vial and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 12-24 hours.
- After completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.

Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the transnitrilation of aryl boronic acids.

Method 2: Rhodium(III)-Catalyzed Directed C-H Cyanation

This method achieves the direct cyanation of an aromatic C-H bond using a directing group, offering a highly atom-economical approach to functionalized aryl nitriles.[2][3]

Reaction Scheme

Quantitative Data Summary

The following table summarizes the substrate scope and corresponding yields for the Rh(III)-catalyzed directed C-H cyanation of various arenes with **dimethylmalononitrile**.

Entry	Substrate	Directing Group	Product	Yield (%)
1	2-Phenylpyridine	Pyridyl	2-(2-Cyanophenyl)pyridine	92
2	1-Phenyl-1H-pyrazole	Pyrazolyl	1-(2-Cyanophenyl)-1H-pyrazole	85
3	2-Phenylpyrimidine	Pyrimidyl	2-(2-Cyanophenyl)pyrimidine	78
4	N-Phenyl-2-aminopyridine	Pyridylamino	N-(2-Cyanophenyl)-N-phenyl-2-aminopyridine	72
5	Benzo[h]quinoline	Quinolinyl	10-Cyanobenzo[h]quinoline	88
6	1-Phenyl-1H-imidazole	Imidazolyl	1-(2-Cyanophenyl)-1H-imidazole	65
7	Phenylacetamide	Amido	2-Cyanophenylacetamide	58

Experimental Protocol

Materials:

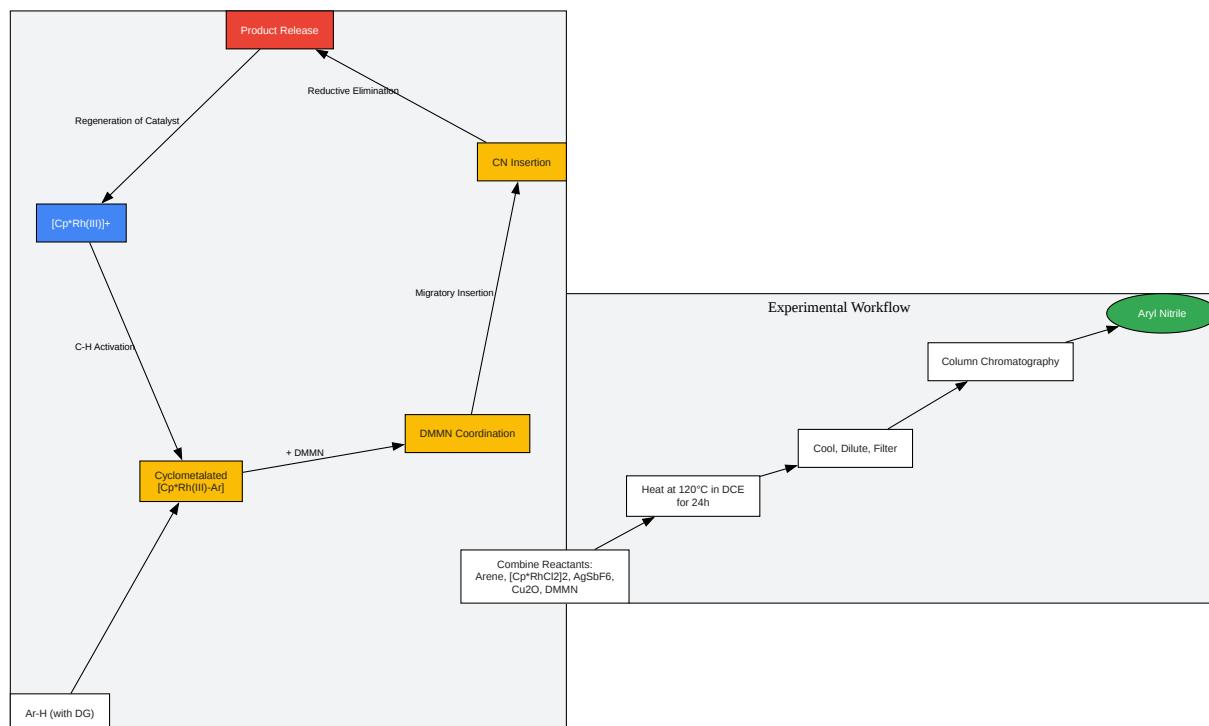
- $[\text{Cp}^*\text{RhCl}_2]_2$ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
- Silver hexafluoroantimonate (AgSbF_6)

- Copper(I) oxide (Cu_2O)
- **Dimethylmalononitrile (DMMN)**
- Arene with directing group
- 1,2-Dichloroethane (DCE)
- Nitrogen or Argon atmosphere

Procedure:

- To an oven-dried Schlenk tube, add the arene substrate (0.2 mmol, 1.0 equiv.), $[\text{Cp}^*\text{RhCl}_2]_2$ (0.005 mmol, 2.5 mol %), AgSbF_6 (0.02 mmol, 10 mol %), and Cu_2O (0.02 mmol, 10 mol %).
- Add **dimethylmalononitrile** (0.4 mmol, 2.0 equiv.).
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add anhydrous 1,2-dichloroethane (1.0 mL).
- Seal the tube and place it in a preheated oil bath at 120 °C.
- Stir the reaction mixture for 24 hours.
- After completion, cool the reaction to room temperature.
- Dilute the mixture with dichloromethane and filter through a short pad of silica gel, eluting with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.

Catalytic Cycle and Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow and proposed catalytic cycle for directed C-H cyanation.

Safety Information

- **Dimethylmalononitrile** is a safer alternative to many traditional cyanating agents but should still be handled with care in a well-ventilated fume hood.
- Rhodium catalysts and silver salts are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
- Solvents used are flammable and should be handled with care.
- Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The rhodium-catalyzed synthesis of aryl nitriles using **dimethylmalononitrile** offers significant advantages in terms of safety, efficiency, and functional group tolerance. The two protocols presented here, transnitration of aryl boronic acids and directed C-H cyanation, provide versatile and powerful tools for medicinal chemists and researchers in drug development, enabling the synthesis of a wide array of valuable nitrile-containing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Rhodium(iii)-catalyzed aromatic C-H cyanation with dimethylmalononitrile as a cyanating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium(iii)-catalyzed aromatic C–H cyanation with dimethylmalononitrile as a cyanating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Aryl Nitriles with Dimethylmalononitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205571#rhodium-catalyzed-synthesis-of-aryl-nitriles-with-dimethylmalononitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com